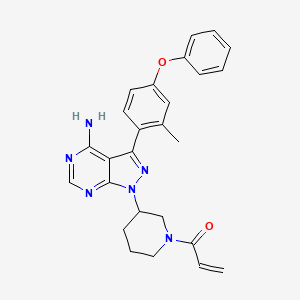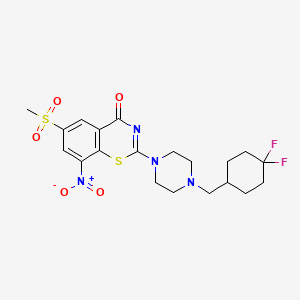
pan-HER-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pan-HER-IN-1 is an irreversible, orally active inhibitor that targets the human epidermal growth factor receptor family, which includes epidermal growth factor receptor, human epidermal growth factor receptor 2, human epidermal growth factor receptor 3, and human epidermal growth factor receptor 4. This compound has shown significant potential in inducing apoptosis and exhibiting antitumor activities .
Méthodes De Préparation
The synthesis of pan-HER-IN-1 involves the preparation of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, which serves as the core structure. The synthetic route typically includes the following steps:
Amidation: Formation of the quinazolin-4-amine structure.
Purification: The final compound is purified using chromatographic techniques to ensure high purity.
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Pan-HER-IN-1 undergoes several types of chemical reactions:
Oxidation: This reaction can modify the indole ring, potentially affecting the compound’s activity.
Reduction: Reduction reactions can alter the quinazoline structure, impacting its binding affinity.
Substitution: Various substitutions on the indole or quinazoline rings can be performed to create derivatives with different properties.
Common reagents used in these reactions include bromine for bromination, amines for amidation, and various oxidizing or reducing agents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
Pan-HER-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying irreversible inhibitors and their synthesis.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancers that overexpress human epidermal growth factor receptor family members.
Mécanisme D'action
Pan-HER-IN-1 exerts its effects by irreversibly binding to the tyrosine kinase domains of the human epidermal growth factor receptor family members. This binding inhibits the phosphorylation and activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. The molecular targets include epidermal growth factor receptor, human epidermal growth factor receptor 2, human epidermal growth factor receptor 3, and human epidermal growth factor receptor 4 .
Comparaison Avec Des Composés Similaires
Pan-HER-IN-1 is unique due to its irreversible binding and broad-spectrum inhibition of the human epidermal growth factor receptor family. Similar compounds include:
These compounds share similar mechanisms of action but differ in their specific applications, activation conditions, and side effect profiles.
Propriétés
Formule moléculaire |
C19H14BrN5O |
|---|---|
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
N-[4-[(3-bromo-1H-indol-5-yl)amino]quinazolin-6-yl]prop-2-enamide |
InChI |
InChI=1S/C19H14BrN5O/c1-2-18(26)24-11-3-6-17-14(8-11)19(23-10-22-17)25-12-4-5-16-13(7-12)15(20)9-21-16/h2-10,21H,1H2,(H,24,26)(H,22,23,25) |
Clé InChI |
ATUXFPJRTSKHFB-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC4=C(C=C3)NC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)
![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)




